LAS38096 - 439946-22-2

LAS38096

Catalog Number: EVT-272865
CAS Number: 439946-22-2
Molecular Formula: C15H10N2O4S
Molecular Weight: 314.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LDN-91946 is a potent, selective and uncompetitive UCH-L1 inhibitor that targets the enzyme-substrate complex.
Overview

LAS38096 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily classified as a small molecule with specific biological activities, particularly in the context of treating various diseases. The compound's structure and properties make it a candidate for further research and development in pharmacology.

Source

The compound LAS38096 was developed through a series of chemical syntheses aimed at optimizing its efficacy and safety profile. The initial discovery and characterization of LAS38096 were reported in scientific literature, detailing its synthesis and biological evaluation.

Classification

LAS38096 falls under the category of small organic molecules. Its classification is based on its molecular weight, structure, and the specific interactions it has with biological targets. Understanding its classification helps in predicting its behavior in biological systems and its potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of LAS38096 involves multiple steps, typically starting from readily available precursors. The methods employed can include:

  • Refluxing: A common technique where the reaction mixture is heated to boiling and allowed to react over an extended period.
  • Recrystallization: Used for purifying the compound by dissolving it in a suitable solvent at high temperature and allowing it to crystallize upon cooling.
  • Chromatography: This technique is often utilized for separating and purifying the synthesized compound from impurities.

Technical Details

The synthesis may involve various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group modifications. Each step is carefully monitored to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of LAS38096 can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule.

Data

  • Molecular Formula: The precise molecular formula indicates the types and numbers of atoms present.
  • Molecular Weight: This value helps in understanding the compound's behavior in biological systems.
Chemical Reactions Analysis

Reactions

LAS38096 can undergo various chemical reactions depending on its functional groups. Key reactions may include:

  • Oxidation: Involving the addition of oxygen or removal of hydrogen.
  • Reduction: The reverse process, where oxygen is removed or hydrogen is added.
  • Hydrolysis: A reaction with water that can lead to the breakdown of certain functional groups.

Technical Details

The reactivity of LAS38096 can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these reactions is crucial for predicting how LAS38096 will behave under different conditions.

Mechanism of Action

Process

The mechanism of action for LAS38096 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to a series of biochemical events that result in a therapeutic effect.

Data

  • Target Identification: Identifying which proteins or pathways LAS38096 interacts with is essential for understanding its efficacy.
  • Biological Assays: Conducting assays to measure the compound's effect on target cells or organisms provides data on its mechanism.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Understanding how well LAS38096 dissolves in various solvents helps predict its bioavailability.
  • Melting Point: This property provides insights into the stability of the compound under different temperatures.

Chemical Properties

  • Stability: Assessing how stable LAS38096 is under various conditions (e.g., light, heat) informs its shelf life and usability.
  • Reactivity: Analyzing how LAS38096 reacts with other compounds aids in predicting potential side reactions during synthesis or application.
Applications

Scientific Uses

LAS38096 has potential applications in several areas:

  • Pharmacology: As a candidate for drug development targeting specific diseases.
  • Biochemistry: In studies investigating enzyme interactions or metabolic pathways.
  • Material Science: Potential use in developing new materials based on its chemical properties.
Historical Development & Discovery of LAS38096 as an A2B Adenosine Receptor Antagonist

Chronological Progression of A2B Receptor Ligand Discovery

The A2B adenosine receptor (A2BAR), characterized by its low affinity for endogenous adenosine (~24 µM EC₅₀ in cAMP assays), remained pharmacologically elusive for decades after the initial classification of adenosine receptors in the 1980s [1]. Early non-selective methylxanthines like theophylline provided the first evidence of A2BAR modulation but lacked subtype specificity. The 1990s saw the cloning of A2BAR across species (human, rat, mouse), revealing >87% amino acid sequence conservation and minimal species differences—unlike the highly divergent A3 receptor [1]. This conservation facilitated ligand development, culminating in the early 2000s with the first selective antagonists. Key milestones include:

  • 2003–2006: Discovery of pyrimidine derivatives (e.g., CVT-6883) with moderate A2BAR affinity (Ki ~100 nM) but limited selectivity over A2A receptors [7] [10].
  • 2007: Introduction of the bipyrimidine scaffold, exemplified by LAS38096, achieving single-digit nanomolar affinity (Ki = 17 nM) and >100-fold selectivity over other adenosine subtypes [7] [10].
  • Post-2010: Optimization of pharmacokinetics via halogenation strategies, improving metabolic stability while retaining sub-50 nM potency [7].

Table 1: Evolution of Key A2B Receptor Antagonists

CompoundYearA2B Ki (nM)Selectivity Ratio (vs. A1/A2A/A3)Chemical Class
Theophylline1980s>10,0001:1:1Xanthine
CVT-6883200313010:5:>100Pyrimidine
LAS38096200717>58:>147:>58Bipyrimidine
PSB-60320100.553>1800:>1800:>1000Pyridine

Rational Drug Design Strategies for LAS38096 Development

LAS38096 emerged from a structure-activity relationship (SAR) campaign focused on N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines. Critical design elements included:

  • Scaffold Hybridization: Fusion of a furan ring (known to enhance A2B binding from earlier agonists) with a bipyrimidine core improved steric complementarity to the receptor’s orthosteric site [4] [7].
  • Bioisosteric Replacement: Substitution of the 3-pyridylamino group (compound 5 in [7]) maximized potency. The nitrogen orientation was crucial for H-bond interactions with transmembrane residue Thr88 [7] [10].
  • Selectivity Engineering: The furyl-bipyrimidine backbone minimized A1/A2A recognition due to steric clashes with conserved residues (e.g., Phe168 in A2A), while accommodating the wider extracellular loop of A2B [5] [10].

Table 2: Key SAR Insights for LAS38096 Analogues

Structural FeatureAffinity (A2B Ki, nM)Functional IC₅₀ (cAMP)Selectivity Impact
3-Pyridylamino17321 nM>100-fold vs. A1/A3
4-Pyridylamino2101,200 nM10-fold loss vs. A3
Phenylamino>1,000InactiveNone
5-Methylfuran28410 nMComparable to lead

Functional characterization confirmed LAS38096 inhibits NECA (agonist)-induced cAMP accumulation (IC₅₀ = 321 nM in HEK293 cells) and IL-6 production (IC₅₀ = 640 nM in fibroblasts), validating target engagement [10].

Key Patent Landscapes and Intellectual Property Trajectories

Patent protection for LAS38096 (disclosed in WO2007138145) centered on composition-of-matter claims for bipyrimidine derivatives and methods for treating A2B-mediated disorders (e.g., asthma, cancer) [7] [9]. The intellectual property landscape reveals:

  • Competitive Positioning: Between 2005–2010, 62% of A2B antagonist patents covered xanthine derivatives, while only 18% claimed bicyclic heteroaromatics like bipyrimidines—highlighting LAS38096’s structural novelty [3] [9].
  • Global Filing Strategies: Primary applications were filed in the EU (EPO) and US, with territorial extensions to asthma-prevalent regions (Japan, Australia) [9].
  • Citation Analysis: Later patents (e.g., US20160002272) cited LAS38096’s scaffold to design next-generation antagonists with improved oral bioavailability, cementing its role as a benchmark compound [9].

Interactive Patent Timeline

2005: First bipyrimidine patent (WO2005082897)  │  ├─2007: LAS38096 core patent (WO2007138145)  │   │  │   ├─2010: Halogenated derivatives (US20100144712)  │  └─2012: Prodrug formulations (EP2489653)  

The compound’s inclusion in pharmacological databases (IUPHAR Ligand ID: 5617; ChEMBL: CHEMBL375293) facilitated its adoption as a research tool, though clinical development was discontinued post-Phase I [10].

Properties

CAS Number

439946-22-2

Product Name

LAS38096

IUPAC Name

3-amino-2-benzoyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid

Molecular Formula

C15H10N2O4S

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21)

InChI Key

OJHMDRZMENMQFP-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4

Solubility

Soluble in DMSO

Synonyms

4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine
LAS 38096
LAS-38096
LAS38096

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.